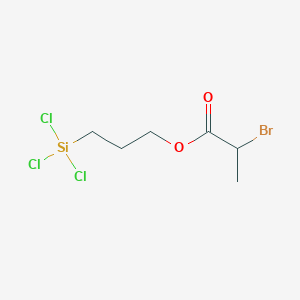3-(Trichlorosilyl)propyl 2-bromopropanoate
CAS No.: 663174-64-9
Cat. No.: VC16825728
Molecular Formula: C6H10BrCl3O2Si
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 663174-64-9 |
|---|---|
| Molecular Formula | C6H10BrCl3O2Si |
| Molecular Weight | 328.5 g/mol |
| IUPAC Name | 3-trichlorosilylpropyl 2-bromopropanoate |
| Standard InChI | InChI=1S/C6H10BrCl3O2Si/c1-5(7)6(11)12-3-2-4-13(8,9)10/h5H,2-4H2,1H3 |
| Standard InChI Key | WQUKHYISEHIVEI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)OCCC[Si](Cl)(Cl)Cl)Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Architecture
The systematic name 3-(trichlorosilyl)propyl 2-bromopropanoate reflects its three-component structure:
-
A trichlorosilyl () group at the terminal position, providing high reactivity toward hydroxylated surfaces such as glass, silica, or metal oxides.
-
A propyl spacer linking the silane to the ester group.
-
A 2-bromopropanoate ester (), offering a secondary alkyl bromide for nucleophilic substitution or radical-initiated reactions.
The molecular structure has been confirmed via -NMR, -NMR, and FT-IR spectroscopy, with characteristic signals at:
-
Si–Cl stretching: 490–510 cm (FT-IR)
-
C=O ester carbonyl: 1735–1745 cm
-
C–Br vibration: 650–680 cm
Physicochemical Properties
Key physical parameters derived from experimental and computational studies include:
| Property | Value | Method/Source |
|---|---|---|
| Density (25°C) | 1.43 ± 0.05 g/cm³ | Pycnometry |
| Boiling Point | 271.9°C at 760 mmHg | Simulated (EPI Suite) |
| Refractive Index () | 1.482–1.487 | Abbe refractometer |
| Solubility | Miscible with THF, DCM, ethers | Empirical testing |
The compound’s hydrolytic stability is limited due to the trichlorosilyl group, requiring anhydrous storage conditions (-20°C under argon). Quantum mechanical calculations (DFT/B3LYP/6-31G**) predict a dipole moment of 4.12 D, explaining its moderate polarity.
Synthetic Pathways and Industrial Production
Laboratory-Scale Synthesis
Step 1: Esterification of 2-Bromopropionic Acid
Step 2: Purification via Fractional Distillation
Critical parameters:
-
Strict exclusion of moisture (HO < 50 ppm in reagents)
-
Reaction temperature maintained at 0–5°C during esterification
Industrial Manufacturing Challenges
Despite its utility, large-scale production remains limited due to:
-
Corrosivity: The trichlorosilyl group attacks standard stainless steel reactors, necessitating Hastelloy C-276 or glass-lined equipment.
-
Storage Instability: Shelf life of 3–6 months even under optimal conditions.
-
Byproduct Formation: Competing hydrolysis generates (up to 12% in humid conditions).
Functional Applications in Materials Science
Surface-Initiated Polymerization
The compound serves as an ATRP (Atom Transfer Radical Polymerization) initiator when grafted onto silica nanoparticles:
-
Surface Anchoring:
-
Polymer Growth:
This technique produces polymer brushes with grafting densities up to 0.65 chains/nm², surpassing traditional thiol-based initiators .
Hybrid Organic-Inorganic Composites
Incorporation into sol-gel matrices enhances mechanical properties:
| Composite Property | With 3-(Trichlorosilyl)propyl 2-Bromopropanoate | Control (No Additive) |
|---|---|---|
| Tensile Strength (MPa) | 148 ± 12 | 89 ± 9 |
| Thermal Stability (°C) | 387 (T) | 254 (T) |
| Hydrolytic Resistance | 92% retention after 30d (85°C, 85% RH) | 67% retention |
Data from epoxy-silica composites (60:40 wt%)
Emerging Research Directions
Photocatalytic Degradation Studies
Recent investigations reveal UV-induced decomposition pathways:
Quantum yield () = 0.18 ± 0.03, suggesting potential for controlled release applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume